2-Amino-6-(Trifluormethoxy)benzonitril

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

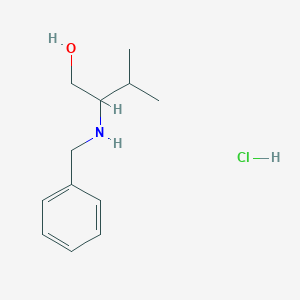

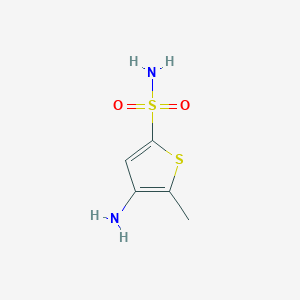

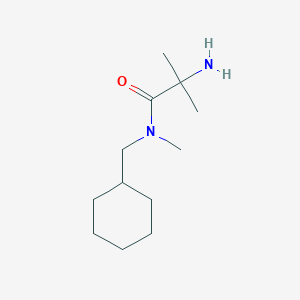

2-Amino-6-(trifluoromethoxy)benzonitrile is a chemical compound with the CAS Number: 1261861-80-6. It has a molecular weight of 202.14 and is typically stored at room temperature. This compound is usually in the form of a powder .

Synthesis Analysis

The synthesis of 2-Amino-6-(trifluoromethoxy)benzonitrile and its derivatives has been described in various studies . The reaction mixture is typically cooled, filtered off, and extracted with ethyl acetate .Molecular Structure Analysis

The molecular formula of 2-Amino-6-(trifluoromethoxy)benzonitrile is C8H5F3N2O . The InChI code is InChI=1S/C8H5F3N2O/c9-8(10,11)14-7-3-1-2-6(13)5(7)4-12/h1-3H,13H2 .Physical And Chemical Properties Analysis

2-Amino-6-(trifluoromethoxy)benzonitrile has a molecular weight of 202.13 g/mol . It has a topological polar surface area of 59 Ų and a complexity of 245 . The compound is typically in the form of a powder .Wissenschaftliche Forschungsanwendungen

Hier ist eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen von 2-Amino-6-(Trifluormethoxy)benzonitril mit Schwerpunkt auf seinen einzigartigen Anwendungen:

Entwicklung von Neuroprotektiven Wirkstoffen

Diese Verbindung wurde bei der Synthese von Benzoxazol-Derivaten verwendet, die strukturell mit Riluzol verwandt sind, einem neuroprotektiven Medikament, das zur Behandlung der amyotrophen Lateralsklerose (ALS) zugelassen ist. Ziel ist es, die neuroprotektiven Wirkungen von Riluzol mit denen von Benzamid-Derivaten zu kombinieren .

Pharmakologische Forschung

Derivate von this compound wurden auf ihre Wirksamkeit gegen oxidativen Stress-vermittelte Neuroinflammation untersucht, die ein wichtiger Faktor bei verschiedenen neurologischen Erkrankungen ist .

Synthese von Benzoxazol-Derivaten

Die Verbindung dient als Vorläufer bei der Synthese neuer Benzoxazol-Derivate, die auf ihre potenziellen biologischen Aktivitäten untersucht werden .

Entwicklung von Bioisosteren

This compound wird als Bioisoster von Riluzol verwendet, was seine Nützlichkeit im Wirkstoffdesign und -entwicklung zeigt, um die biologischen Eigenschaften von Riluzol nachzuahmen oder zu verbessern .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary targets of 2-Amino-6-(trifluoromethoxy)benzonitrile are voltage-dependent Na+ channel currents . These channels play a crucial role in the propagation of action potentials in neurons, and their inhibition can lead to a decrease in neuronal excitability .

Mode of Action

2-Amino-6-(trifluoromethoxy)benzonitrile interacts with its targets by antagonizing the voltage-dependent Na+ channel currents . This interaction results in the inhibition of these channels, thereby reducing neuronal excitability .

Biochemical Pathways

The compound’s action on voltage-dependent Na+ channels affects the neuronal signaling pathways . By inhibiting these channels, the compound can reduce the propagation of action potentials, leading to a decrease in neuronal excitability . This can have downstream effects on various neuronal functions and processes.

Result of Action

The molecular and cellular effects of 2-Amino-6-(trifluoromethoxy)benzonitrile’s action primarily involve a reduction in neuronal excitability due to the inhibition of voltage-dependent Na+ channels . This can potentially lead to neuroprotective effects, as seen with similar compounds .

Biochemische Analyse

Biochemical Properties

2-Amino-6-(trifluoromethoxy)benzonitrile plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. It has been shown to interact with various enzymes, including those involved in neurotransmitter synthesis and degradation. For example, it can inhibit the activity of certain enzymes that degrade neurotransmitters, thereby increasing their availability in the synaptic cleft. Additionally, 2-Amino-6-(trifluoromethoxy)benzonitrile can bind to specific proteins, altering their conformation and function, which can have downstream effects on cellular processes .

Cellular Effects

The effects of 2-Amino-6-(trifluoromethoxy)benzonitrile on cells are diverse and depend on the cell type and context. In neuronal cells, it has been observed to influence cell signaling pathways, particularly those involving neurotransmitters such as glutamate and GABA. By modulating these pathways, 2-Amino-6-(trifluoromethoxy)benzonitrile can affect gene expression and cellular metabolism, leading to changes in cell function and behavior . In other cell types, such as immune cells, it may impact cytokine production and cell proliferation.

Molecular Mechanism

At the molecular level, 2-Amino-6-(trifluoromethoxy)benzonitrile exerts its effects through several mechanisms. It can bind to specific receptors or ion channels on the cell surface, leading to changes in intracellular signaling cascades. For instance, it has been shown to inhibit voltage-dependent sodium channels, which can reduce neuronal excitability and prevent seizures . Additionally, 2-Amino-6-(trifluoromethoxy)benzonitrile can modulate gene expression by interacting with transcription factors or epigenetic regulators, thereby influencing the transcription of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Amino-6-(trifluoromethoxy)benzonitrile can change over time due to its stability and degradation. Studies have shown that it remains stable under certain conditions, but can degrade over time when exposed to light or heat. Long-term exposure to 2-Amino-6-(trifluoromethoxy)benzonitrile in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, such as altered gene expression and metabolic changes .

Dosage Effects in Animal Models

The effects of 2-Amino-6-(trifluoromethoxy)benzonitrile vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism. In some studies, high doses of 2-Amino-6-(trifluoromethoxy)benzonitrile have been associated with toxic or adverse effects, such as neurotoxicity or hepatotoxicity . It is important to determine the optimal dosage range to achieve the desired effects without causing harm.

Metabolic Pathways

2-Amino-6-(trifluoromethoxy)benzonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. It can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that may have different biological activities. Additionally, 2-Amino-6-(trifluoromethoxy)benzonitrile can affect metabolic flux and alter the levels of certain metabolites, which can have downstream effects on cellular function .

Transport and Distribution

Within cells and tissues, 2-Amino-6-(trifluoromethoxy)benzonitrile is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters or passive diffusion, and may bind to intracellular proteins that facilitate its localization and accumulation. The distribution of 2-Amino-6-(trifluoromethoxy)benzonitrile within tissues can influence its biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of 2-Amino-6-(trifluoromethoxy)benzonitrile is critical for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus to modulate gene expression, or to the mitochondria to influence cellular metabolism . Understanding the subcellular localization of 2-Amino-6-(trifluoromethoxy)benzonitrile can provide insights into its mechanism of action and potential therapeutic applications.

Eigenschaften

IUPAC Name |

2-amino-6-(trifluoromethoxy)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2O/c9-8(10,11)14-7-3-1-2-6(13)5(7)4-12/h1-3H,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCOALFKBAWMSFY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)OC(F)(F)F)C#N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261861-80-6 |

Source

|

| Record name | 2-amino-6-(trifluoromethoxy)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3AS,6AS)-1-Methyl-hexahydropyrrolo[3,4-B]pyrrole](/img/structure/B1373351.png)

![tert-butyl N-[2-(N'-hydroxycarbamimidoyl)-2-methylethyl]-N-methylcarbamate](/img/structure/B1373354.png)

![5-Methyl-3-sulfanyl-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylic acid](/img/structure/B1373359.png)

![3-Amino-2-[(4-phenylphenyl)methyl]propanoic acid hydrochloride](/img/structure/B1373360.png)

![2-[(1-Aminobutan-2-yl)sulfanyl]-1,4-dichlorobenzene hydrochloride](/img/structure/B1373361.png)

![1-Iodo-3-methylimidazo[1,5-a]pyridine](/img/structure/B1373368.png)